Cas no 83724-41-8 (Tris(2-methoxyphenyl)bismuthine)

Tris(2-methoxyphenyl)bismuthine structure
83724-41-8 structure
Nome do Produto:Tris(2-methoxyphenyl)bismuthine
N.o CAS:83724-41-8
MF:C21H21BiO3
MW:530.370023488998
MDL:MFCD00092705
CID:720549
PubChem ID:87577565

Tris(2-methoxyphenyl)bismuthine Propriedades químicas e físicas

Nomes e Identificadores

    • Bismuthine,tris(2-methoxyphenyl)-
    • Tris(2-methoxyphenyl)bismuthine
    • tris(2-methoxyphenyl)bismuthane
    • tris-(2-methoxyphenyl)bismuthane
    • VFWRGMGLLNCHIA-UHFFFAOYSA-N
    • Tris(2-methoxyphenyl)bismuthine (ACI)
    • Tris(2-methoxyphenyl)bismuth
    • T72981
    • DTXSID00370098
    • MFCD00092705
    • T1838
    • SCHEMBL1539178
    • AKOS015851741
    • 83724-41-8
    • DB-056738
    • MDL: MFCD00092705
    • Inchi: 1S/3C7H7O.Bi/c3*1-8-7-5-3-2-4-6-7;/h3*2-5H,1H3;
    • Chave InChI: VFWRGMGLLNCHIA-UHFFFAOYSA-N
    • SMILES: O(C)C1C([Bi](C2C(OC)=CC=CC=2)C2C(OC)=CC=CC=2)=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 530.12900
  • Massa monoisotópica: 530.12947g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 25
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 334
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: nothing
  • Superfície polar topológica: 27.7
  • XLogP3: nothing
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: solid
  • Ponto de Fusão: 160.0 to 163.0 deg-C
  • PSA: 27.69000
  • LogP: 4.48620
  • Solubilidade: Not determined

Tris(2-methoxyphenyl)bismuthine Informações de segurança

Tris(2-methoxyphenyl)bismuthine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T1838-1g
Tris(2-methoxyphenyl)bismuthine
83724-41-8 97.0%(T)
1g
¥920.0 2022-06-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162398-250mg
Tris(2-methoxyphenyl)bismuthine
83724-41-8 >97.0%(T)
250mg
¥204.90 2023-08-31
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T1838-1G
Tris(2-methoxyphenyl)bismuthine
83724-41-8 >97.0%(T)
1g
¥1230.00 2024-04-15
A2B Chem LLC
AB80203-1g
TRIS(2-METHOXYPHENYL)BISMUTHINE
83724-41-8 >97.0%(T)
1g
$224.00 2024-04-19
Aaron
AR003VW7-250mg
Tris(2-methoxyphenyl)bismuthine
83724-41-8 97%
250mg
$109.00 2025-01-22
SHENG KE LU SI SHENG WU JI SHU
sc-476467-1g
Tris(2-methoxyphenyl)bismuthine,
83724-41-8
1g
¥1128.00 2023-09-05
abcr
AB145192-1g
Tris(2-methoxyphenyl)bismuthine, 97%; .
83724-41-8 97%
1g
€296.50 2024-04-16
1PlusChem
1P003VNV-250mg
TRIS(2-METHOXYPHENYL)BISMUTHINE
83724-41-8 >97.0%(T)
250mg
$97.00 2024-04-21
eNovation Chemicals LLC
Y1251630-1g
TRIS(2-METHOXYPHENYL)BISMUTHINE
83724-41-8 97%
1g
$340 2024-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T867797-250mg
Tris(2-methoxyphenyl)bismuthine
83724-41-8 ≥97%
250mg
241.20 2021-05-17

Tris(2-methoxyphenyl)bismuthine Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Solvents: Dichloromethane ;  30 min, rt
Referência
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Synthetic Routes 2

Condições de reacção
1.1 Solvents: Dichloromethane
2.1 -
Referência
Stabilized bismuthonium ylides bearing a highly cross-conjugated ylidic carbon atom: synthesis, structures, and reactions
Matano, Yoshihiro; et al, Journal of Organometallic Chemistry, 2000, 611(1-2), 89-99

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Bismuth trichloride Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt; 30 min, rt → 65 °C; 65 °C → rt
1.2 Reagents: Sodium chloride ;  rt
Referência
High efficient copper-promoted N-arylation of secondary and primary amines with triarylbismuth reagents under mild conditions
Zhou, Xuehao; et al, Journal of Molecular Structure, 2023, 1294,

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
2.1 Solvents: Chloroform-d
Referência
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Bismuth trichloride
Referência
Estimation of the magnitude of quadrupole relaxation enhancement in the context of magnetic resonance imaging contrast
Kruk, Danuta ; et al, Journal of Chemical Physics, 2019, 150(18), 184306/1-184306/9

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Calcium carbonate ,  Copper ,  Bismuth ,  Cuprous iodide ;  12 h, rt
Referência
A novel dry route to ortho-functionalized triarylbismuthanes that are difficult to access by conventional wet routes
Urano, Mika; et al, Chemical Communications (Cambridge, 2003, (10), 1202-1203

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Referência
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Synthetic Routes 8

Condições de reacção
1.1 Solvents: Dichloromethane
2.1 -
Referência
Stabilized bismuthonium ylides bearing a highly cross-conjugated ylidic carbon atom: synthesis, structures, and reactions
Matano, Yoshihiro; et al, Journal of Organometallic Chemistry, 2000, 611(1-2), 89-99

Synthetic Routes 9

Condições de reacção
1.1 Solvents: Chloroform-d
Referência
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Referência
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Synthetic Routes 11

Condições de reacção
1.1 Solvents: Chloroform-d
Referência
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Synthetic Routes 12

Condições de reacção
1.1 Solvents: Benzene
Referência
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Referência
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Synthetic Routes 14

Condições de reacção
1.1 Solvents: Chloroform-d
Referência
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
2.1 Solvents: Chloroform-d
Referência
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Referência
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Synthetic Routes 17

Condições de reacção
Referência
Stabilized bismuthonium ylides bearing a highly cross-conjugated ylidic carbon atom: synthesis, structures, and reactions
Matano, Yoshihiro; et al, Journal of Organometallic Chemistry, 2000, 611(1-2), 89-99

Synthetic Routes 18

Condições de reacção
1.1 Solvents: Dichloromethane ;  30 min, rt
Referência
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
2.1 Solvents: Chloroform-d
Referência
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Zinc Catalysts: Trifluoroacetic acid ,  Allyl chloride ,  Cobalt dibromide Solvents: Acetonitrile ;  15 min, 20 °C
1.2 20 °C
1.3 Reagents: Bismuth trichloride Solvents: Acetonitrile ;  18 h, 20 °C
Referência
Advanced preparation of functionalized triarylbismuths and triheteroaryl-bismuths: new scope and alternatives
Urgin, Karene; et al, Tetrahedron Letters, 2012, 53(15), 1894-1896

Synthetic Routes 21

Condições de reacção
1.1 Reagents: Bismuth trichloride Solvents: Tetrahydrofuran
Referência
Aryl bismuth phosphinates [BiAr2(O(O)PRR')]: structure-activity relationships for antibacterial activity and cytotoxicity
Herdman, Megan E.; et al, Dalton Transactions, 2022, 51(24), 9323-9335

Synthetic Routes 22

Condições de reacção
Referência
Stabilized bismuthonium ylides bearing a highly cross-conjugated ylidic carbon atom: synthesis, structures, and reactions
Matano, Yoshihiro; et al, Journal of Organometallic Chemistry, 2000, 611(1-2), 89-99

Synthetic Routes 23

Condições de reacção
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Referência
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Synthetic Routes 24

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
2.1 Solvents: Benzene
Referência
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Synthetic Routes 25

Condições de reacção
1.1 Solvents: Dichloromethane ;  30 min, rt
Referência
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Synthetic Routes 26

Condições de reacção
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Referência
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Tris(2-methoxyphenyl)bismuthine Raw materials

Tris(2-methoxyphenyl)bismuthine Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:83724-41-8)Tris(2-methoxyphenyl)bismuthine
A1207209
Pureza:99%
Quantidade:1g
Preço ($):154.0